molecular formula C12H14N4O B5529171 5-[(2,5-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one

5-[(2,5-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one

Cat. No. B5529171
M. Wt: 230.27 g/mol
InChI Key: WADVHXYVDUYWSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to "5-[(2,5-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one" involves novel synthetic pathways including the use of imidoyl chlorides, amino acid imidates, and hydrazines. For instance, Collins et al. (1999) developed an efficient synthesis for 4,5-dihydro-1,2,4-triazin-6(1H)-ones, which can be related to the synthesis of the target compound, through cyclocondensation and cycloaddition pathways, with a focus on base-catalyzed methylation processes (Collins, Hughes, & Johnson, 1999).

Molecular Structure Analysis

Molecular structure characterization often involves X-ray diffraction and NMR spectroscopy. For example, the crystal structure and molecular packing of triazine derivatives have been analyzed, revealing intricate details about their geometrical configurations and intermolecular interactions. Dolzhenko et al. (2008) described the molecular and crystal structure of a dimethylamino triazine derivative, highlighting planar heterocyclic cores and weak intramolecular hydrogen bonding patterns (Dolzhenko et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 1,2,4-triazine derivatives encompass a wide range, including cyclization, amination, and condensation reactions. These reactions are pivotal for modifying the chemical structure and hence the properties of the compounds. Sanemitsu et al. (1983) reported on the regioselective amination of triazine derivatives, a reaction that is crucial for introducing amino groups into specific positions within the triazine ring, potentially affecting the reactivity and interactions of the molecule (Sanemitsu, Nakayama, & Masao, 1983).

Physical Properties Analysis

Physical properties, such as solubility, melting points, and crystal packing, are essential for understanding the behavior of chemical compounds under different conditions. Research into the crystal structures and packing of triazine derivatives by Boese et al. (2002) provides insights into the non-linear optical materials field, indicating the potential application of these compounds in advanced technological applications (Boese, Desiraju, et al., 2002).

Chemical Properties Analysis

The chemical properties of 1,2,4-triazines, including reactivity, stability, and interaction with other molecules, are influenced by their structural features. Studies on the synthesis and properties of new 1,2,4-triazine-containing polymers by Chupakhin et al. (2004) elucidate the versatility of triazine derivatives in forming complex structures with specific functionalities, demonstrating their chemical adaptability and potential for creating novel materials (Chupakhin, Rusinov, et al., 2004).

properties

IUPAC Name

5-(2,5-dimethylanilino)-6-methyl-2H-1,2,4-triazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-7-4-5-8(2)10(6-7)13-11-9(3)15-16-12(17)14-11/h4-6H,1-3H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADVHXYVDUYWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=O)NN=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,5-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one

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